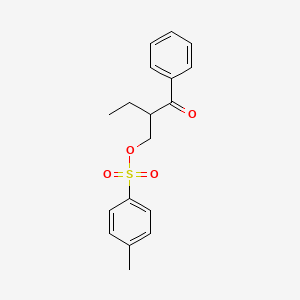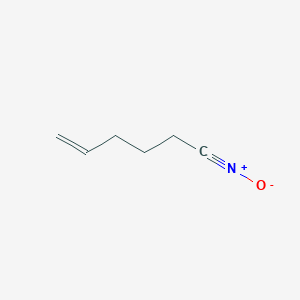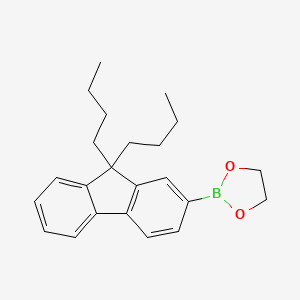
2-(9,9-Dibutyl-9H-fluoren-2-YL)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9,9-Dibutyl-9H-fluoren-2-YL)-1,3,2-dioxaborolane is a boron-containing compound that has gained attention in various scientific fields due to its unique chemical structure and properties. This compound is part of the larger family of fluorenyl boronic acids, which are known for their applications in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,9-Dibutyl-9H-fluoren-2-YL)-1,3,2-dioxaborolane typically involves the reaction of 9,9-dibutyl-9H-fluorene with boronic acid derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 9,9-dibutyl-9H-fluorene is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(9,9-Dibutyl-9H-fluoren-2-YL)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert it into fluorenyl alcohols.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, often facilitated by the boron moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions include fluorenone derivatives, fluorenyl alcohols, and substituted fluorenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(9,9-Dibutyl-9H-fluoren-2-YL)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound’s derivatives are explored for their potential in bioimaging and as fluorescent probes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism by which 2-(9,9-Dibutyl-9H-fluoren-2-YL)-1,3,2-dioxaborolane exerts its effects is largely dependent on its ability to interact with various molecular targets. The boron atom in the compound can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications and as a catalyst in organic reactions. The fluorenyl moiety contributes to its photophysical properties, making it valuable in materials science .
Comparison with Similar Compounds
Similar Compounds
- 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid
- 9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene
Uniqueness
Compared to its analogs, 2-(9,9-Dibutyl-9H-fluoren-2-YL)-1,3,2-dioxaborolane offers unique properties due to the presence of the dibutyl groups, which enhance its solubility and processability. Its boron-containing structure also provides distinct reactivity patterns, making it a versatile compound in various chemical transformations .
Properties
CAS No. |
797057-60-4 |
|---|---|
Molecular Formula |
C23H29BO2 |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
2-(9,9-dibutylfluoren-2-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C23H29BO2/c1-3-5-13-23(14-6-4-2)21-10-8-7-9-19(21)20-12-11-18(17-22(20)23)24-25-15-16-26-24/h7-12,17H,3-6,13-16H2,1-2H3 |
InChI Key |
MPSIZRLPYGPXEF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCO1)C2=CC3=C(C=C2)C4=CC=CC=C4C3(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


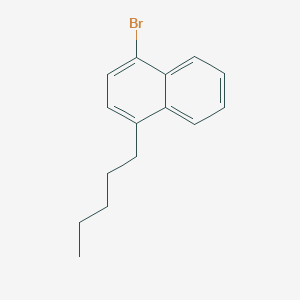
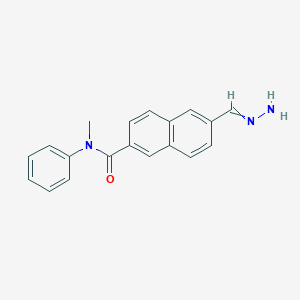
![[Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B12537540.png)
![3-(4-Ethoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12537543.png)


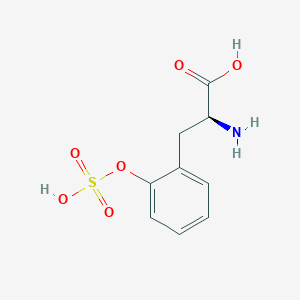
![4-Bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde](/img/structure/B12537573.png)
![(2S)-2-acetamido-N-[(2R,3R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-3-methylbutanamide](/img/structure/B12537577.png)
![Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]-](/img/structure/B12537582.png)
![1H-Indole-3-octadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12537594.png)
![3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B12537618.png)
